molecular formula C9H9NO5 B7977351 2-Ethoxy-3-nitro-benzoic acid

2-Ethoxy-3-nitro-benzoic acid

Cat. No.: B7977351
M. Wt: 211.17 g/mol
InChI Key: VIZTVFPFNWYERH-UHFFFAOYSA-N
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Description

2-Ethoxy-3-nitro-benzoic acid is a substituted benzoic acid derivative featuring an ethoxy group at the ortho position (C2) and a nitro group at the meta position (C3) relative to the carboxylic acid moiety (C1). This combination of electron-donating (ethoxy) and electron-withdrawing (nitro) substituents creates unique electronic and steric effects, influencing its physicochemical properties, reactivity, and applications. The compound is primarily utilized in pharmaceutical synthesis, where its nitro group serves as a precursor for amine functionalization, enabling the construction of bioactive molecules .

Properties

IUPAC Name

2-ethoxy-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-2-15-8-6(9(11)12)4-3-5-7(8)10(13)14/h3-5H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZTVFPFNWYERH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-3-nitro-benzoic acid typically involves the nitration of 2-ethoxybenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the meta position relative to the carboxylic acid group. The reaction is usually conducted under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar nitration processes, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-3-nitro-benzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The ethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

    Esterification: Alcohols and acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products:

    Reduction: 2-Ethoxy-3-amino-benzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

    Esterification: Ethyl 2-ethoxy-3-nitro-benzoate.

Scientific Research Applications

2-Ethoxy-3-nitro-benzoic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound can be used in the development of biochemical assays and as a probe to study enzyme activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-ethoxy-3-nitro-benzoic acid depends on its chemical reactivity and the specific context in which it is used. For instance, in reduction reactions, the nitro group undergoes a series of electron transfer steps leading to the formation of an amino group. The molecular targets and pathways involved would vary based on the specific application, such as enzyme inhibition in biochemical assays or interaction with biological macromolecules in medicinal chemistry.

Comparison with Similar Compounds

3-Nitrobenzoic Acid

  • Acidity : The nitro group’s strong electron-withdrawing effect increases acidity (pKa ~2.1) compared to unsubstituted benzoic acid (pKa ~4.2).
  • Reactivity : Lacks the ethoxy group, limiting steric hindrance and enabling easier nucleophilic attacks at the carboxylic acid.

2-Ethoxybenzoic Acid (CAS 134-11-2)

  • Acidity : The ethoxy group’s electron-donating resonance effect reduces acidity (pKa ~4.5) compared to benzoic acid.
  • Applications : Used as a pharmaceutical intermediate but lacks nitro-driven reactivity for amine synthesis.

3-Methoxy-2-nitrobenzoic Acid

  • Structure : Nitro at C2 (ortho to COOH), methoxy at C3 .
  • Acidity : The ortho-nitro group enhances acidity (pKa ~1.8) more significantly than meta-nitro. Methoxy’s electron-donating effect slightly counteracts this.
  • Synthesis: Prepared via nitration of 3-methoxybenzoic acid using HNO₃/H₂SO₄ at 40–45°C , contrasting with the milder conditions required for ethoxy-substituted analogs.

Physicochemical Properties

Compound Melting Point (°C) Solubility (H₂O) pKa Key Functional Groups
This compound Not reported Low ~2.3* -COOH, -NO₂, -OCH₂CH₃
3-Nitrobenzoic acid 141–143 Moderate 2.1 -COOH, -NO₂
2-Ethoxybenzoic acid 99–101 Low 4.5 -COOH, -OCH₂CH₃
3-Methoxy-2-nitrobenzoic acid 168–170 Low 1.8 -COOH, -NO₂, -OCH₃

*Estimated based on substituent effects. Nitro (meta) and ethoxy (ortho) create a balance between electron withdrawal and donation.

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